2,4-Dinitrophenol;1,2,3,4-tetrahydroquinoline
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Overview
Description
2,4-Dinitrophenol: is an organic compound with the formula HOC₆H₃(NO₂)₂. It has been used in various industrial applications, including explosives manufacturing, pesticides, and herbicides . 1,2,3,4-Tetrahydroquinoline is a heterocyclic organic compound with the formula C₉H₁₁N. It is a semi-hydrogenated derivative of quinoline and is commonly used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrolysis of 2,4-dinitrochlorobenzene: This method involves adding 2,4-dinitrochlorobenzene to a hydrolysis kettle with water and sodium hydroxide solution, heating to specific temperatures, and then acidifying to precipitate 2,4-dinitrophenol.
Nitration of Phenol: Phenol is nitrated using nitric acid in the presence of sulfuric acid, followed by crystallization and drying to obtain 2,4-dinitrophenol.
Industrial Production Methods:
- The industrial production of 2,4-dinitrophenol typically involves the nitration of phenol or benzene using nitric acid and sulfuric acid .
Synthetic Routes and Reaction Conditions:
Reduction of Quinoline: Quinoline is hydrogenated using heterogeneous catalysts such as platinum or nickel to produce 1,2,3,4-tetrahydroquinoline.
Cycloaddition Method: This involves the cyclization of phenylethylamine derivatives followed by decarboxylation.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,4-Dinitrophenol can undergo oxidation reactions to form various nitro derivatives.
Reduction: It can be reduced to form aminophenols.
Substitution: It can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Nitric acid, sulfuric acid.
Reduction: Hydrogen gas, metal catalysts.
Substitution: Strong bases, nucleophiles.
Major Products:
Types of Reactions:
Hydrogenation: Quinoline to 1,2,3,4-tetrahydroquinoline.
Oxidation: Can be oxidized to form nitrones.
Cyclization: Involves cyclization reactions to form various derivatives.
Common Reagents and Conditions:
Hydrogenation: Hydrogen gas, metal catalysts.
Oxidation: Hydrogen peroxide, selenium dioxide.
Cyclization: Acid catalysts, high temperatures.
Major Products:
Scientific Research Applications
2,4-Dinitrophenol
Chemistry: : Used as a reagent in various chemical reactions . Biology : Studied for its effects on mitochondrial uncoupling and energy metabolism .
1,2,3,4-Tetrahydroquinoline
Chemistry: : Used as a building block in the synthesis of various heterocyclic compounds . Industry : Applied in the synthesis of fine chemicals and organic intermediates.
Mechanism of Action
2,4-Dinitrophenol
Mechanism: : Acts as a protonophore, shuttling protons across biological membranes and dissipating the proton gradient across the mitochondrial membrane . Molecular Targets : Mitochondrial membrane. Pathways Involved : Disrupts oxidative phosphorylation, leading to increased metabolic rate and heat production .
1,2,3,4-Tetrahydroquinoline
Mechanism: : Functions as a secondary amine with weakly basic properties, forming salts with strong acids . Molecular Targets : Various enzymes and receptors in the brain. Pathways Involved : Involved in neuroprotective pathways and antagonizes neurotoxic effects .
Comparison with Similar Compounds
2,4-Dinitrophenol
Similar Compounds: 2,4-dinitro-o-cresol, dinoseb, dinoterb.
Uniqueness: Strong mitochondrial uncoupling properties, used in weight loss and industrial applications.
1,2,3,4-Tetrahydroquinoline
Properties
CAS No. |
86434-16-4 |
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Molecular Formula |
C15H15N3O5 |
Molecular Weight |
317.30 g/mol |
IUPAC Name |
2,4-dinitrophenol;1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C9H11N.C6H4N2O5/c1-2-6-9-8(4-1)5-3-7-10-9;9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-2,4,6,10H,3,5,7H2;1-3,9H |
InChI Key |
CZHNXXZQDWNZJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC1.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
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